

solid-phase extraction (SPE) protocol for milbemycin A3 oxime from plasma samples

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Compound of Interest		
Compound Name:	Milbemycin A3 Oxime	
Cat. No.:	B15555607	Get Quote

An Application Note on the Solid-Phase Extraction (SPE) Protocol for **Milbemycin A3 Oxime** from Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of **milbemycin A3 oxime** from plasma samples using solid-phase extraction (SPE). The methodology is compiled from established analytical procedures and is intended for use in pharmacokinetic studies and other quantitative analyses.

Introduction

Milbemycin oxime, a macrocyclic lactone, is a broad-spectrum antiparasitic agent used in veterinary medicine. It is a mixture of milbemycin A4 oxime and **milbemycin A3 oxime**, typically in an 80:20 ratio.[1] Accurate quantification of milbemycin oximes in plasma is crucial for pharmacokinetic and residue analysis. Solid-phase extraction is a widely used technique for sample cleanup and concentration of analytes from complex biological matrices like plasma, prior to chromatographic analysis.[1][2][3][4] This protocol details a robust SPE method using a C18 cartridge for the isolation of milbemycin oxime.

Experimental Protocol

This protocol is based on a validated LC-MS method for the determination of milbemycin oxime in canine plasma.



- 1. Materials and Reagents
- Milbemycin A3 Oxime standard
- Acetonitrile (ACN), HPLC grade
- Methanol, HPLC grade
- · Ammonium Acetate
- Sodium Chloride (NaCl)
- · Deionized water
- C18 solid-phase extraction cartridges
- Blank plasma (species-specific)
- 2. Sample Pretreatment: Protein Precipitation

The initial step involves the precipitation of plasma proteins to release the drug from its proteinbound state.

- To a 200 μL aliquot of the plasma sample, add 0.8 mL of acetonitrile (ACN) and 60 mg of sodium chloride (NaCl).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at 2620 x g for 5 minutes.
- Carefully collect the supernatant.
- 3. Evaporation and Reconstitution

The supernatant is dried down and reconstituted in a solution compatible with the SPE process.

Evaporate the collected supernatant to dryness under a gentle stream of nitrogen.



- Reconstitute the residue in 3 mL of a methanol and 5 mmol/L ammonium acetate solution (1:9 v/v).
- Vortex the reconstituted sample to ensure the analyte is fully dissolved.
- 4. Solid-Phase Extraction (SPE)

A C18 SPE cartridge is used for the cleanup and concentration of milbemycin oxime.

- Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.
- Loading: Load the entire reconstituted sample onto the conditioned C18 cartridge.
- Washing: Wash the cartridge with 2 mL of deionized water to remove any interfering polar impurities.
- Elution: Elute the milbemycin oxime from the cartridge with 3 mL of methanol.
- Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 μL of the mobile phase used for the LC-MS analysis.
- Filter the final sample through a 0.22-μm nylon membrane before injection into the LC-MS system.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method employing this SPE protocol for milbemycin oxime in dog plasma, as determined by LC-MS.

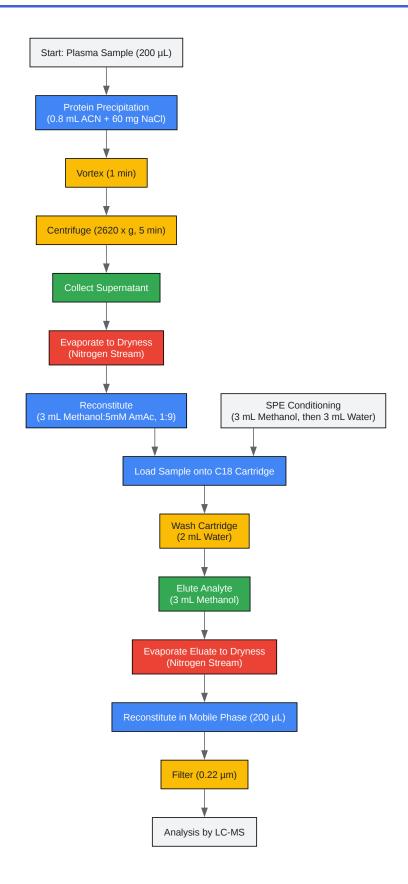
Parameter	Value
Linearity Range	2.0–500 ng/mL
Limit of Quantitation (LOQ)	2.0 ng/mL



Experimental Workflow Diagram

The following diagram illustrates the key steps of the solid-phase extraction protocol for **milbemycin A3 oxime** from plasma samples.





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Caption: Workflow for SPE of Milbemycin A3 Oxime from Plasma.



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